8-methoxy-5-methyl-3-[3-(trifluoromethoxy)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
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Overview
Description
8-METHOXY-5-METHYL-3-{[3-(TRIFLUOROMETHOXY)PHENYL]METHYL}-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-4-ONE is a complex organic compound that belongs to the class of pyridazinoindoles This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a trifluoromethoxyphenyl group
Preparation Methods
The synthesis of 8-METHOXY-5-METHYL-3-{[3-(TRIFLUOROMETHOXY)PHENYL]METHYL}-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-4-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Pyridazine Ring: The pyridazine ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate dicarbonyl compounds.
Functional Group Modifications: The methoxy, methyl, and trifluoromethoxyphenyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.
Chemical Reactions Analysis
8-METHOXY-5-METHYL-3-{[3-(TRIFLUOROMETHOXY)PHENYL]METHYL}-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-4-ONE undergoes several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-METHOXY-5-METHYL-3-{[3-(TRIFLUOROMETHOXY)PHENYL]METHYL}-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.
Materials Science: Due to its unique structure, this compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe in biological studies to investigate the mechanisms of various biochemical pathways.
Mechanism of Action
The mechanism of action of 8-METHOXY-5-METHYL-3-{[3-(TRIFLUOROMETHOXY)PHENYL]METHYL}-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-4-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The methoxy and trifluoromethoxyphenyl groups may play a role in binding to these targets, while the pyridazine and indole rings may facilitate interactions with other biomolecules .
Comparison with Similar Compounds
Similar compounds to 8-METHOXY-5-METHYL-3-{[3-(TRIFLUOROMETHOXY)PHENYL]METHYL}-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-4-ONE include other pyridazinoindoles and indole derivatives. Some examples are:
5-METHYL-3-{[3-(TRIFLUOROMETHOXY)PHENYL]METHYL}-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-4-ONE: Lacks the methoxy group but has similar structural features.
8-METHOXY-5-METHYL-3-{[3-(METHOXY)PHENYL]METHYL}-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-4-ONE: Contains a methoxyphenyl group instead of a trifluoromethoxyphenyl group.
The uniqueness of 8-METHOXY-5-METHYL-3-{[3-(TRIFLUOROMETHOXY)PHENYL]METHYL}-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-4-ONE lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C20H16F3N3O3 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
8-methoxy-5-methyl-3-[[3-(trifluoromethoxy)phenyl]methyl]pyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C20H16F3N3O3/c1-25-17-7-6-13(28-2)9-15(17)16-10-24-26(19(27)18(16)25)11-12-4-3-5-14(8-12)29-20(21,22)23/h3-10H,11H2,1-2H3 |
InChI Key |
HHVPSOVSFWQKGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)OC(F)(F)F |
Origin of Product |
United States |
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